molecular formula C4H25N5O7P2 B13788844 Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate CAS No. 94107-65-0

Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B13788844
CAS No.: 94107-65-0
M. Wt: 317.22 g/mol
InChI Key: ILQMHLOPDFWCAI-UHFFFAOYSA-N
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Description

Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a water-soluble ammonium salt of a phosphonate compound, closely related to the well-known compound HEDP (1-Hydroxyethane 1,1-diphosphonic acid). Its core research value lies in its exceptional ability to chelate di- and trivalent metal ions, such as Ca²⁺ and Fe³⁺, which makes it a critical reagent for studying advanced water treatment processes. Researchers utilize this compound to investigate the inhibition of scale formation (e.g., calcium carbonate and calcium sulfate) in industrial water systems and to explore its synergistic effects with other corrosion inhibitors for protecting metal surfaces. The molecule's structure, featuring a (2-hydroxyethyl)imino)bis(methylene) backbone linked to phosphonate groups, is designed for high stability under rigorous conditions. The tetraammonium counterion enhances its solubility in aqueous research matrices, facilitating experimental handling. Beyond industrial applications, the bisphosphonate moiety is a moiety of significant interest in medicinal chemistry and materials science, with potential research applications in the development of bone-targeting prodrugs and functionalized materials where strong mineral surface adhesion is required. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

94107-65-0

Molecular Formula

C4H25N5O7P2

Molecular Weight

317.22 g/mol

IUPAC Name

tetraazanium;2-[bis(phosphonatomethyl)amino]ethanol

InChI

InChI=1S/C4H13NO7P2.4H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);4*1H3

InChI Key

ILQMHLOPDFWCAI-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Classical Method

  • Reagents: The typical starting materials include the amine precursor (such as 2-aminoethanol or derivatives), phosphorous acid (H3PO3), and phosphorus trichloride (PCl3).
  • Procedure: The amine precursor is mixed with phosphorous acid in a suitable solvent or acidic medium (e.g., methanesulfonic acid), and PCl3 is added slowly under a nitrogen atmosphere at controlled temperatures (usually 65–70 °C).
  • Reaction Time: The reaction mixture is stirred for extended periods, often up to 48 hours, to ensure complete conversion.
  • Hydrolysis: After the reaction, cold distilled water is added, and the mixture is refluxed overnight to hydrolyze intermediate phosphonyl chlorides to bisphosphonic acids.
  • Neutralization and Salt Formation: The pH is adjusted (e.g., to ~5.0) using sodium hydroxide, followed by precipitation and isolation of the tetraammonium salt by crystallization from ethanol/water mixtures.
  • Yield and Purity: This method yields the desired bisphosphonate in good purity after filtration and drying.

This classical approach is well documented in the literature and patents, with slight variations in solvents and conditions to optimize yield and purity.

Improved and Alternative Preparation Methods

Hydrolysis of Methylene Bisphosphonate Esters

An alternative approach involves the hydrolysis of tetraesters of methylene bisphosphonates:

  • Starting Material: Dichloromethylene bisphosphonate tetraisopropyl ester.
  • Hydrolysis Conditions: Refluxing with concentrated hydrochloric acid (15–18%) at 80–90 °C for 1–3 hours under nitrogen.
  • Water Removal: Azeotropic distillation with n-butanol is used to remove water effectively, enhancing crystallization yield.
  • Salt Formation: The bisphosphonic acid solution is reacted with ammonia or amines to form tetraammonium salts.
  • Advantages: This method reduces reaction times significantly (to about 2 hours) and avoids the need for charcoal decolorization, improving commercial viability.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the classical synthesis:

  • Effect: Microwave heating reduces reaction times from days to hours or minutes while maintaining comparable yields.
  • Solvents: Use of methanesulfonic acid or ionic liquids as solvents enhances solubility and reaction homogeneity.
  • Benefits: This method is more energy-efficient and suitable for scale-up.

One-Pot Reactions Using Tris(trimethylsilyl) Phosphite

Recent advances include one-pot syntheses involving:

  • Reagents: Carboxylic acids, tris(trimethylsilyl) phosphite, and catecholborane.
  • Mechanism: This route allows direct access to nitrogen-containing hydroxy bisphosphonates without protection/deprotection steps.
  • Scope: Broad applicability to various carboxylic acid derivatives, potentially including 2-hydroxyethyl imino bisphosphonates.

Reaction Conditions and Optimization Data

The following table summarizes key parameters and yields from various preparation methods relevant to bisphosphonate synthesis, including conditions applicable to this compound:

Entry Phosphorus Source Catalyst/Condition Solvent/Medium Temperature Time Yield (%) Reference
1 Phosphorous acid + PCl3 None Methanesulfonic acid 65–70 °C 48 h 70–80
2 Dichloromethylene bisphosphonate tetraisopropyl ester Hydrochloric acid (15–18%) Azeotropic with n-butanol 85 °C 2 h High
3 Phosphorous acid + PCl3 Microwave irradiation Methanesulfonic acid 100–120 °C (MW) 10–30 min 80–95
4 Tris(trimethylsilyl) phosphite + carboxylic acid Catecholborane (one-pot) Various solvents Ambient to reflux Hours Moderate to high

Purification and Crystallization

  • After synthesis, the reaction mixture is typically neutralized with ammonia or ammonium hydroxide to form the tetraammonium salt.
  • Crystallization is performed from ethanol-water mixtures, often requiring cooling to induce solid formation.
  • The solid is filtered, washed with ethanol-water mixtures, and dried under vacuum.
  • Use of n-butanol in azeotropic distillation improves water removal and enhances crystallization yields.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction may result in lower oxidation state species .

Scientific Research Applications

Common Synthetic Routes:

  • Reaction of Phosphorous Acid with 2-Hydroxyethylamine:
    • Conducted under controlled conditions in an inert atmosphere.
    • Multi-step organic reactions are employed to ensure high yield.
  • Microwave-Assisted Synthesis:
    • Involves optimizing reaction conditions to reduce time while improving yield.
  • Purification Techniques:
    • Recrystallization or chromatography is often used to achieve the desired product purity.

Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate exhibits notable biological activities, particularly in bone metabolism. Its mechanism of action includes:

  • Inhibition of Osteoclast Activity: This compound has been shown to inhibit osteoclasts, which are responsible for bone resorption, thereby promoting bone density.
  • Promotion of Osteoblast Activity: It also enhances the function of osteoblasts, the cells responsible for bone formation .

Applications in Medicine

The primary applications of this compound are in the treatment of bone-related diseases such as osteoporosis and Paget's disease. Its ability to modulate bone metabolism makes it a valuable therapeutic agent.

Case Studies:

  • Clinical Trials on Osteoporosis Treatment:
    • Studies have demonstrated significant increases in bone mineral density among patients treated with bisphosphonates, including variants like this compound .
  • Research on Mechanisms of Action:
    • Investigations into its interaction with cellular signaling pathways have revealed insights into how it influences bone remodeling processes .

Mechanism of Action

The mechanism by which Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Molecular Comparisons

Table 1: Key Molecular Features of Selected Bisphosphonates
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Counterion Substituent
Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (84696-97-9) C₄H₁₉N₃O₇P₂ 283.16 NH₄⁺ 2-hydroxyethyl
Dipotassium dihydrogen [[(1-methylethyl)imino]bis(methylene)]bisphosphonate (94278-04-3) C₅H₁₃K₂NO₆P₂ 323.30 K⁺ 1-methylethyl (isopropyl)
Tetrasodium [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (94087-51-1) C₄H₉Na₄NO₇P₂ 326.05 Na⁺ 2-hydroxyethyl
Tetraammonium tetrakisphosphonate (hexane-1,6-diylbis(nitrilobis(methylene))) (38750-81-1) C₁₀H₄₀N₆O₁₂P₄ 560.38 NH₄⁺ Hexane-1,6-diyl

Key Observations :

  • Counterion Impact : Ammonium (NH₄⁺) salts generally exhibit higher water solubility than potassium (K⁺) or sodium (Na⁺) salts due to smaller ionic radii and lower lattice energy .
  • Substituent Effects : The 2-hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity compared to alkyl substituents (e.g., isopropyl in 94278-04-3), improving chelation efficiency in aqueous systems .
  • Chain Length : The hexane-1,6-diyl variant (38750-81-1) has a longer backbone and four phosphonate groups, increasing its metal-binding capacity but reducing solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 84696-97-9 (NH₄⁺) 94278-04-3 (K⁺) 94087-51-1 (Na⁺)
LogP -0.80 -1.20 (estimated) -1.50 (estimated)
Boiling Point (°C) 679.3 ~650 (estimated) ~700 (estimated)
Flash Point (°C) 364.6 ~350 (estimated) ~380 (estimated)
PSA (Ų) 164.63 150.20 162.50

Key Observations :

  • Thermal Stability : Sodium salts (94087-51-1) exhibit higher boiling and flash points due to stronger ionic interactions .
  • Polarity : The hydroxyethyl substituent in 84696-97-9 increases polarity (PSA = 164.63 Ų) compared to isopropyl analogues (PSA = 150.20 Ų) .

Performance in Chelation and Stability

  • Metal Chelation : The hydroxyethyl group in 84696-97-9 forms stable complexes with Ca²⁺ and Fe³⁺ (log K = 8.2 and 12.5, respectively), surpassing isopropyl variants (log K = 7.8 and 11.9) .
  • Hydrolytic Stability : Ammonium salts degrade faster in acidic conditions (t₁/₂ = 24 h at pH 3) compared to sodium salts (t₁/₂ = 48 h) .

Q & A

Q. How can 18F-NaF PET imaging be integrated into trials to dynamically assess treatment response?

  • Methodological Answer :
  • Kinetic modeling : Calculate the influx rate constant (Ki) using Patlak analysis to quantify osteoblast activity.
  • Dose-response correlation : Correlate Ki changes with BMD improvements at 6-month intervals. Compare with static SUV metrics for validation .

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